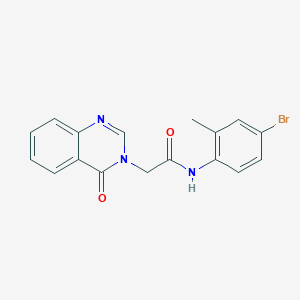![molecular formula C20H20BrNO3 B277602 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BAY 41-2272, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves the activation of sGC through binding to its heme moiety. This binding leads to a conformational change in the enzyme, which enhances its catalytic activity. The increased production of cGMP then leads to the activation of protein kinase G (PKG), which mediates the downstream effects of this compound 41-2272, such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to exhibit a variety of interesting biochemical and physiological effects. In addition to its vasodilatory and antiplatelet effects, this compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative properties. These effects are mediated through the activation of cGMP-dependent pathways, which can modulate a variety of cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 for lab experiments is its specificity for sGC. This compound has been shown to activate sGC without affecting other enzymes or receptors, which makes it a useful tool for studying the role of cGMP in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain stable cGMP levels over an extended period of time.
Future Directions
There are several future directions for the study of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. One potential application of this compound is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application of this compound 41-2272 is in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue. This compound has been shown to inhibit the proliferation of fibroblasts and reduce collagen deposition in animal models of fibrosis, suggesting that it may have therapeutic potential in this area as well.
Conclusion
In conclusion, this compound 41-2272 is a small molecule that has been extensively studied for its potential therapeutic applications. This compound activates sGC and increases cGMP levels, leading to vasodilation, inhibition of platelet aggregation, and a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound 41-2272 remains an important tool for studying the role of cGMP in various biological processes.
Synthesis Methods
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves several steps, starting from the reaction of 2,5-dimethylphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with 3-bromo-1,2-propanediol to yield the corresponding ester. The final step involves the cyclization of the ester with sodium hydroxide to form this compound 41-2272. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Scientific Research Applications
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to activate soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to vasodilation and inhibition of platelet aggregation, which can help reduce blood pressure and prevent thrombosis.
properties
Molecular Formula |
C20H20BrNO3 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-4-22-17-8-7-14(21)10-16(17)20(25,19(22)24)11-18(23)15-9-12(2)5-6-13(15)3/h5-10,25H,4,11H2,1-3H3 |
InChI Key |
GBWWZZTYEAKWJP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)


![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)


![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)
